1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-10-6-7-12(24-4)11(8-10)18-15(23)17-9-13-19-14(22(2)3)21-16(20-13)25-5/h6-8H,9H2,1-5H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSHJXSEALMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea is a derivative of triazine and urea, which has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 317.34 g/mol. The compound features a triazine ring that is known for its diverse applications in medicinal chemistry.
Research indicates that compounds with similar structures often exhibit significant biological activities. The dimethylamino group enhances the compound's ability to interact with various biological targets, particularly G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways related to inflammation and cancer.
Interaction with GPCRs
Studies have shown that this compound can effectively inhibit the activity of GPCRs involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions such as chronic inflammation and possibly cancer .
Antimicrobial and Anti-inflammatory Properties
The biological evaluation of similar triazine derivatives has demonstrated notable antimicrobial and anti-inflammatory properties. For instance, compounds structurally related to This compound have shown efficacy against various bacterial strains and inflammatory models .
Antimalarial Activity
In vitro studies have evaluated the antimalarial activity of urea-substituted compounds against chloroquine-resistant strains of Plasmodium falciparum. These studies indicate that urea derivatives can exhibit significant antimalarial activity with IC50 values comparable to leading antimalarial agents .
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | TBD | TBD |
| Urea derivative 22 | 0.47 | High |
| Urea derivative 29 | 0.40 | 30 |
Case Study 1: Inhibition of Inflammatory Pathways
A recent study highlighted the role of similar triazine compounds in inhibiting inflammatory pathways by blocking specific GPCRs. The findings suggest that these compounds could serve as lead candidates for developing anti-inflammatory drugs .
Case Study 2: Antimalarial Efficacy
In a comparative study involving multiple urea derivatives, the compound demonstrated promising antimalarial activity against P. falciparum, showing an IC50 value comparable to established treatments. This positions it as a potential candidate for further development in malaria therapy .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazine-urea derivatives, focusing on substituent effects, molecular properties, and reported applications.
Structural Analogues with Varied Triazine Substituents
Key Observations :
- Dimethylamino vs.
- Aryl Substituent Effects : The 2-methoxy-5-methylphenyl group in the target compound differs from dichlorophenyl () or 4-methylphenyl () moieties. Chlorinated aryl groups () typically increase hydrophobicity and herbicidal potency, while methoxy-methyl substitution may optimize solubility for medicinal use.
Agrochemical Analogues (Triazine Sulfonylureas)
lists methyl ester derivatives of triazine sulfonylureas (e.g., metsulfuron-methyl). While structurally distinct (sulfonylurea vs. urea linkage), these share a 4-methoxy-6-methyl-triazine core. The target compound’s dimethylamino group at position 4 could reduce herbicidal activity compared to sulfonylureas, as electron-donating groups on triazines often diminish efficacy in weed control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
